Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate
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Overview
Description
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound composed of benzyl, L-phenylalanine, L-proline, glycine, and L-proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise condensation of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yields .
Chemical Reactions Analysis
Types of Reactions
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex peptides.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the synthesis of pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
L-phenylalanyl-L-proline: A dipeptide with similar structural features.
L-phenylalanyl-L-alanine: Another dipeptide with comparable properties.
Uniqueness
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C28H34N4O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H34N4O5/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34)/t22-,23-,24-/m0/s1 |
InChI Key |
CMIVICYWSFVTCM-HJOGWXRNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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